Cas no 852137-33-8 (N-(1,2-dimethyl-1H-indol-5-yl)methyl-2-fluorobenzamide)
N-(1,2-dimethyl-1H-indol-5-yl)methyl-2-fluorobenzamide Chemical and Physical Properties
Names and Identifiers
-
- N-(1,2-dimethyl-1H-indol-5-yl)methyl-2-fluorobenzamide
- AKOS024591954
- SR-01000130326
- N-[(1,2-dimethylindol-5-yl)methyl]-2-fluorobenzamide
- TDR77686
- N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-fluorobenzamide
- F0651-0171
- SCHEMBL12804387
- SR-01000130326-1
- CHEMBL2093258
- N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-fluorobenzamide
- CCG-282541
- 852137-33-8
-
- Inchi: 1S/C18H17FN2O/c1-12-9-14-10-13(7-8-17(14)21(12)2)11-20-18(22)15-5-3-4-6-16(15)19/h3-10H,11H2,1-2H3,(H,20,22)
- InChI Key: NJCYBPYBOAPCKV-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1C(NCC1C=CC2=C(C=1)C=C(C)N2C)=O
Computed Properties
- Exact Mass: 296.13249133g/mol
- Monoisotopic Mass: 296.13249133g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 403
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 34Ų
N-(1,2-dimethyl-1H-indol-5-yl)methyl-2-fluorobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0651-0171-2μmol |
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-fluorobenzamide |
852137-33-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0651-0171-5μmol |
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-fluorobenzamide |
852137-33-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0651-0171-10μmol |
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-fluorobenzamide |
852137-33-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0651-0171-20μmol |
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-fluorobenzamide |
852137-33-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0651-0171-1mg |
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-fluorobenzamide |
852137-33-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0651-0171-2mg |
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-fluorobenzamide |
852137-33-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0651-0171-3mg |
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-fluorobenzamide |
852137-33-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0651-0171-4mg |
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-fluorobenzamide |
852137-33-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0651-0171-5mg |
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-fluorobenzamide |
852137-33-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0651-0171-10mg |
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-fluorobenzamide |
852137-33-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(1,2-dimethyl-1H-indol-5-yl)methyl-2-fluorobenzamide Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on N-(1,2-dimethyl-1H-indol-5-yl)methyl-2-fluorobenzamide
Introduction to N-(1,2-dimethyl-1H-indol-5-yl)methyl-2-fluorobenzamide (CAS No. 852137-33-8)
N-(1,2-dimethyl-1H-indol-5-yl)methyl-2-fluorobenzamide (CAS No. 852137-33-8) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of benzamide derivatives, which are widely recognized for their therapeutic properties in various diseases, including cancer, inflammation, and neurological disorders.
The molecular structure of N-(1,2-dimethyl-1H-indol-5-yl)methyl-2-fluorobenzamide incorporates a benzamide moiety linked to a dimethylindole ring system. The presence of the fluorine atom at the 2-position of the benzamide group introduces additional electronic and steric effects, which can significantly influence the compound's interactions with biological targets. This structural feature has been extensively studied in medicinal chemistry for its ability to enhance binding affinity and selectivity.
In recent years, there has been a surge in research focused on indole derivatives due to their diverse pharmacological profiles. The dimethylindole moiety in N-(1,2-dimethyl-1H-indol-5-yl)methyl-2-fluorobenzamide is particularly noteworthy, as it has been shown to exhibit potent activity against various enzymes and receptors involved in disease pathways. For instance, studies have demonstrated that indole derivatives can modulate the activity of transcription factors such as peroxisome proliferator-activated receptors (PPARs), which play a crucial role in metabolic disorders and inflammation.
The benzamide group in this compound is another key feature that contributes to its biological activity. Benzamides are known for their ability to interact with protease enzymes, making them valuable scaffolds for developing anti-inflammatory and anticancer agents. The fluorine substitution at the 2-position of the benzamide ring further enhances its binding properties by increasing lipophilicity and reducing metabolic degradation.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinities of N-(1,2-dimethyl-1H-indol-5-yl)methyl-2-fluorobenzamide with various biological targets. Molecular docking studies have revealed that this compound can effectively bind to enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. Additionally, preliminary in vitro studies suggest that it may also interact with receptors implicated in neurological disorders, such as serotonin receptors.
The synthesis of N-(1,2-dimethyl-1H-indol-5-yl)methyl-2-fluorobenzamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The indole ring system is typically synthesized via the Bischler-Napieralski reaction or other cyclization methods, followed by functionalization with the appropriate substituents. The introduction of the fluorine atom at the 2-position of the benzamide group is often achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
In conclusion, N-(1,2-dimethyl-1H-indol-5-yl)methyl-2-fluorobenzamide (CAS No. 852137-33-8) represents a promising lead compound in pharmaceutical research due to its unique structural features and potential biological activities. Further investigation into its pharmacological properties and mechanisms of action will be essential for developing novel therapeutic agents targeting various diseases. As computational methods continue to advance, researchers will be able to more efficiently explore the potential of this compound and its derivatives.
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